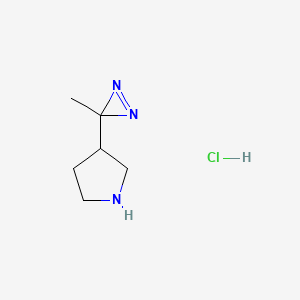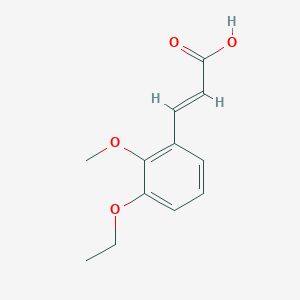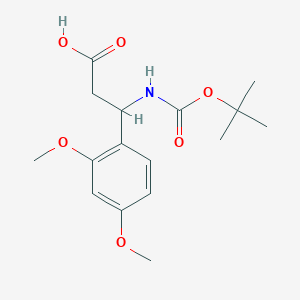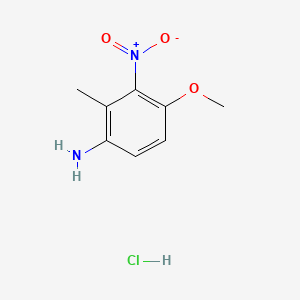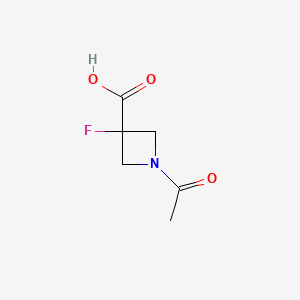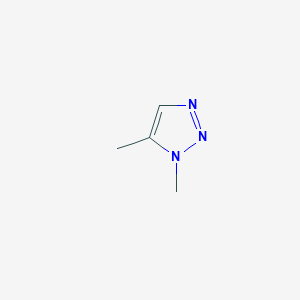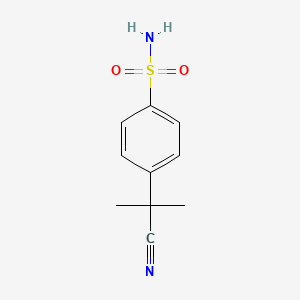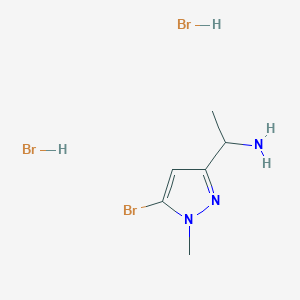
1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring, along with an ethanamine group at the 3-position. The dihydrobromide salt form enhances its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with 3-bromo-2-butanone can yield 5-bromo-1-methyl-1H-pyrazole.
Introduction of the Ethanamine Group: The ethanamine group can be introduced through a nucleophilic substitution reaction. For example, reacting 5-bromo-1-methyl-1H-pyrazole with ethylamine in the presence of a base can yield 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine.
Formation of the Dihydrobromide Salt: The final step involves converting the free base into its dihydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 1-position can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The pyrazole ring can be reduced to form pyrazoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol).
Major Products
Substitution: Various substituted pyrazoles.
Oxidation: Carboxylated pyrazoles.
Reduction: Pyrazoline derivatives.
Applications De Recherche Scientifique
1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-1-methyl-1H-pyrazole: Similar structure but lacks the ethanamine group.
5-bromo-1-isopropyl-1H-pyrazole: Similar structure but has an isopropyl group instead of a methyl group.
4-bromo-1-methyl-1H-pyrazole: Similar structure but the bromine atom is at the 4-position.
Uniqueness
1-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrobromide is unique due to the presence of both the bromine atom and the ethanamine group, which confer specific chemical reactivity and biological activity. The dihydrobromide salt form also enhances its solubility and stability, making it suitable for various applications.
Propriétés
Formule moléculaire |
C6H12Br3N3 |
|---|---|
Poids moléculaire |
365.89 g/mol |
Nom IUPAC |
1-(5-bromo-1-methylpyrazol-3-yl)ethanamine;dihydrobromide |
InChI |
InChI=1S/C6H10BrN3.2BrH/c1-4(8)5-3-6(7)10(2)9-5;;/h3-4H,8H2,1-2H3;2*1H |
Clé InChI |
UKELIVBWAOGDPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NN(C(=C1)Br)C)N.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13508120.png)
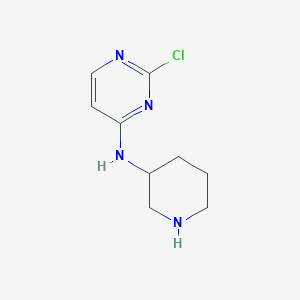
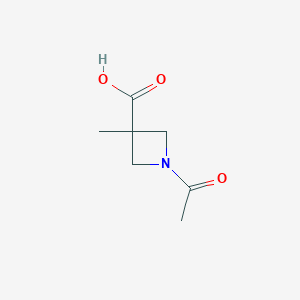
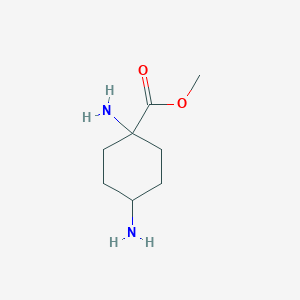
aminehydrochloride](/img/structure/B13508152.png)
![N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride](/img/structure/B13508156.png)

